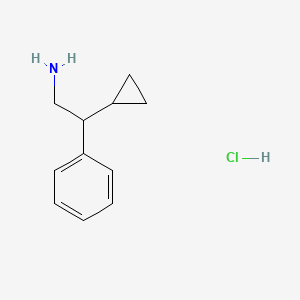

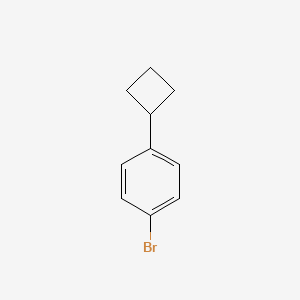

![molecular formula C24H18BrN B1374979 N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine CAS No. 503299-24-9](/img/structure/B1374979.png)

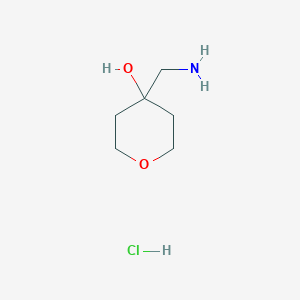

N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine” is a complex organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The compound has a molecular weight of 233.10 . It is also known as 4-Bromobiphenyl .

Synthesis Analysis

The synthesis of similar compounds has been reported via Suzuki cross-coupling reactions . In one study, a variety of imine derivatives were synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the linear formula C6H5C6H4Br . The compound is also known as 4-Bromobiphenyl .

Chemical Reactions Analysis

The compound can react with oxidizing materials . It has been reported that 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .

Physical And Chemical Properties Analysis

The compound is a solid and has a boiling point of 310 °C and a melting point of 82-86 °C . It is insoluble in water . It is also soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether .

科学的研究の応用

Application 1: Synthesis of Imine Derivatives

- Summary of the Application : This compound is used in the synthesis of a variety of imine derivatives via the Suzuki cross-coupling reaction . These imine derivatives have a wide range of applications, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic activities .

- Methods of Application : The compound is reacted with various arylboronic acids in a Suzuki cross-coupling reaction to produce the imine derivatives . A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .

- Results or Outcomes : The reaction yields were moderate to good, ranging from 58% to 72% .

Application 2: Synthesis of 4-Benzyl-1,1’-Biphenyls

- Summary of the Application : This compound is used as a starting material in a four-component one-pot reaction to afford the target product 4-benzyl-1,1’-biphenyls . These derivatives are important structural units in numerous thermal recording materials, electrophotographic photoreceptors, and biologically active molecules, including a number of anticancer agents .

- Methods of Application : The compound is reacted with tosylhydrazide and two arylboronic acids using Barluenga and Suzuki couplings in a four-component one-pot reaction .

- Results or Outcomes : The method developed enables the use of easily accessible starting materials and can be employed on a wide variety of substrates with good functional group tolerance .

Application 3: Synthesis of Spirooxindole Derivatives

- Summary of the Application : This compound is used as a reagent in the synthesis of spirooxindole derivatives . These derivatives are used as AMPK activators, which play a crucial role in cellular energy homeostasis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 4: Preparation of Indenoindole Derivatives

- Summary of the Application : This compound is used as a reagent in the preparation of indenoindole derivatives . These derivatives are used as materials in organic electroluminescent devices .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 5: Synthesis of 4-Biphenylthiolate

- Summary of the Application : This compound is used in the synthesis of 4-biphenylthiolate . The specific applications of 4-biphenylthiolate are not provided in the source .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 6: Synthesis of Pyrazoline Derivative

- Summary of the Application : This compound is used in the synthesis of a newly synthesized pyrazoline derivative . This derivative is investigated for its neurotoxic potentials .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

特性

IUPAC Name |

N-(4-bromophenyl)-N,4-diphenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN/c25-21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDFEVPHXYRVDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)

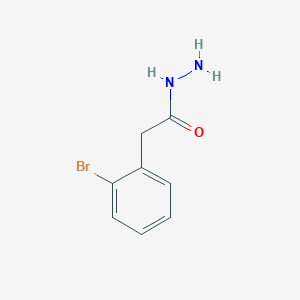

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)